

Electronic configuration and spin state of Sm(III) in acetylacetonate complex

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium(III) acetylacetonate hydrate

Cat. No.: B6596346

[Get Quote](#)

An In-depth Technical Guide to the Electronic Configuration and Spin State of Samarium(III) in the Acetylacetonate Complex

Introduction

Samarium (Sm), a member of the lanthanide series, exhibits unique electronic and magnetic properties that are of significant interest in materials science, catalysis, and biomedical applications. The trivalent ion, Sm(III), is the most stable oxidation state. When complexed with ligands such as acetylacetonate (acac), its behavior is governed by the subtle interplay of intra-atomic forces and the surrounding crystal field environment. This guide provides a detailed examination of the electronic configuration, spin state, and resulting magnetic properties of the tris(acetylacetonato)samarium(III) complex, $\text{Sm}(\text{acac})_3$. We will delve into the theoretical underpinnings of its electronic structure and present experimental methodologies for its synthesis and characterization.

Electronic Configuration of the Samarium(III) Ion

The electronic structure of the central metal ion is the foundation of its chemical and physical properties.

- Neutral Samarium (Sm): A neutral samarium atom has an atomic number of 62, with a ground state electronic configuration of $[\text{Xe}] 4\text{f}^6 6\text{s}^2$.^{[1][2]}

- Samarium(III) Ion (Sm^{3+}): To form the trivalent cation, a neutral samarium atom loses its two outermost 6s electrons and one 4f electron.[1][2][3] This results in the electronic configuration for the Sm^{3+} ion: $[\text{Xe}] 4\text{f}^5$.[1][2]

The five valence electrons in the 4f orbitals are responsible for the distinctive magnetic and spectroscopic properties of Sm(III) complexes.

Spin State and Term Symbol of the Free Sm(III) Ion

For lanthanides, the strong interaction between the spin and orbital angular momenta of the 4f electrons (spin-orbit coupling) is crucial in defining the ion's ground state.[4][5] The ground state is best described by a term symbol (${}^2\text{S}^{+1}\text{L}_j$) derived from Hund's rules.

- Maximize Total Spin (S): For the 4f^5 configuration, the five electrons occupy separate f-orbitals with parallel spins to maximize the total spin quantum number, S.
 - $S = 5 \times (1/2) = 5/2$
- Maximize Total Orbital Angular Momentum (L): The total orbital angular momentum, L, is the sum of the individual magnetic quantum numbers (m_l) for each electron. For the f-orbitals ($m_l = +3, +2, +1, 0, -1, -2, -3$), the five electrons occupy orbitals to maximize this sum.
 - $L = (+3) + (+2) + (+1) + (0) + (-1) = 5$
- Determine Total Angular Momentum (J): The total angular momentum, J, is determined by coupling S and L. Since the 4f subshell is less than half-filled (5 of 14 electrons), the minimum value is taken.[6]
 - $J = |L - S| = |5 - 5/2| = 5/2$

This leads to the ground state term symbol for the free Sm^{3+} ion being ${}^6\text{H}_{5/2}$. The superscript '6' represents the spin multiplicity ($2S+1$), 'H' is the spectroscopic symbol for $L=5$, and the subscript '5/2' is the total angular momentum J.

The $\text{Sm}(\text{acac})_3$ Complex: Structure and Crystal Field Effects

In the tris(acetylacetonato)samarium(III) complex, the Sm^{3+} ion is coordinated by three bidentate acetylacetonate ligands. Each acac^- ligand binds through its two oxygen atoms, forming a six-membered chelate ring.^[7] This typically results in a six-coordinate, approximately octahedral geometry around the samarium ion.

A critical feature of lanthanide chemistry is that the 4f orbitals are well-shielded by the filled 5s and 5p orbitals.^[8] Consequently, the effect of the ligand-generated crystal field is significantly weaker than the spin-orbit coupling interaction.^{[8][9]} The crystal field acts as a small perturbation on the J-multiplets. For Sm(III), the $^6\text{H}_{5/2}$ ground state, which is $(2J+1) = 6$ -fold degenerate in the free ion, is split by the crystal field into $(2J+1)/2 = 3$ Kramers doublets. The magnitude of this splitting is typically on the order of 100 cm^{-1} , which is much smaller than the energy gap to the next J-multiplet ($^6\text{H}_{7/2}$), which is approximately 1000 cm^{-1} .^[8]

Therefore, unlike in d-block transition metal complexes, the ligand field in $\text{Sm}(\text{acac})_3$ is too weak to cause spin pairing. The complex remains "high-spin," with its fundamental spin state dictated by the free-ion term symbol.

Quantitative Data and Magnetic Properties

The magnetic properties of Sm(III) are anomalous compared to other lanthanides. This arises because the energy gap between the $^6\text{H}_{5/2}$ ground state and the first excited state ($^6\text{H}_{7/2}$) is small enough to be comparable to thermal energy (kT) at room temperature. This leads to a significant thermal population of the excited state, causing the effective magnetic moment (μ_{eff}) to be strongly temperature-dependent.^{[10][11]} While the theoretical magnetic moment for the $^6\text{H}_{5/2}$ ground state alone is very low ($0.85 \mu\text{B}$), experimental values at room temperature are considerably higher due to this phenomenon.

Table 1: Electronic Properties of the Sm(III) Ion

Parameter	Symbol	Value	Description
Electron Configuration	-	[Xe] 4f ⁵	Configuration of the trivalent ion.[1][2]
Total Spin Quantum Number	S	5/2	Derived from five unpaired 4f electrons.
Total Orbital Quantum Number	L	5	Corresponds to the 'H' term symbol.
Total Angular Momentum	J	5/2	For the ground state (less than half-filled shell).[6]
Ground State Term Symbol	⁶ H _{5/2}	-	Describes the electronic ground state of the free ion.
Spin Multiplicity	2S+1	6	Indicates a sextet ground state.

Table 2: Magnetic Properties of the Sm(III) Ion

Parameter	Value	Description
Theoretical μ_{eff} (Ground State)	0.85 μB	Calculated for the ⁶ H _{5/2} state alone.
Typical Experimental μ_{eff} (300 K)	~1.5 - 1.7 μB	Significantly higher due to thermal population of the ⁶ H _{7/2} excited state.
Temperature Dependence	Strong	The magnetic moment varies significantly with temperature, a hallmark of Sm(III) complexes.[12][13]

Experimental Protocols

Synthesis of Tris(acetylacetonato)samarium(III), Sm(acac)₃

This protocol is a general method adapted from established syntheses of metal acetylacetonates.[\[7\]](#)[\[14\]](#)[\[15\]](#)

- Objective: To synthesize Sm(acac)₃ by reacting a soluble samarium(III) salt with acetylacetone.
- Materials:
 - Samarium(III) chloride hexahydrate (SmCl₃·6H₂O) or Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O)
 - Acetylacetone (2,4-pentanedione)
 - Ammonia solution (aqueous) or Sodium hydroxide solution
 - Ethanol or Methanol
 - Deionized water
 - Magnetic stirrer and hotplate
 - Büchner funnel and filter paper
- Procedure:
 - Dissolve a stoichiometric amount of the samarium(III) salt in a water/alcohol mixture.
 - In a separate beaker, dissolve a slight excess (e.g., 3.3 equivalents) of acetylacetone in ethanol or methanol.
 - Slowly add the acetylacetone solution to the stirring samarium salt solution.
 - While stirring vigorously, add dilute ammonia solution or NaOH solution dropwise to the mixture. This deprotonates the acetylacetone, facilitating coordination. Monitor the pH, adjusting it to a neutral or slightly basic range (pH 6-8) to induce precipitation.

- A pale yellow or cream-colored precipitate of $\text{Sm}(\text{acac})_3$ should form.
- Continue stirring the mixture, gently warming it (e.g., to 50-60 °C) for 15-30 minutes to ensure complete reaction.[14]
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the product with small portions of cold deionized water to remove any unreacted salts, followed by a small amount of cold ethanol.
- Dry the product in a vacuum desiccator. Recrystallization from a suitable organic solvent like toluene or benzene may be performed for further purification.

Magnetic Susceptibility Measurement by Evans NMR Method

The Evans method is a widely used NMR technique to determine the magnetic susceptibility of a paramagnetic substance in solution.[15][16][17][18][19]

- Objective: To determine the effective magnetic moment (μ_{eff}) of $\text{Sm}(\text{acac})_3$ in solution.
- Materials:
 - Synthesized $\text{Sm}(\text{acac})_3$
 - High-resolution NMR spectrometer
 - Deuterated solvent (e.g., CDCl_3)
 - Inert reference compound (e.g., tetramethylsilane (TMS) or tert-butanol)
 - Coaxial NMR tube insert (or two separate tubes)
 - Analytical balance
- Procedure:

- Prepare the Sample Solution: Accurately weigh a sample of $\text{Sm}(\text{acac})_3$ and dissolve it in a known volume of deuterated solvent containing a small amount (~1%) of the reference compound. Calculate the precise molar concentration (c).
- Prepare the Reference Solution: Prepare a reference sample containing only the deuterated solvent and the same concentration of the reference compound.
- Acquire NMR Spectra:
 - Place the reference solution in the NMR spectrometer and record the chemical shift (ν_{ref}) of the sharp signal from the reference compound (e.g., TMS).
 - If using a coaxial insert, place the reference solution in the inner tube and the paramagnetic sample solution in the outer tube.
 - If using separate tubes, replace the reference tube with the sample tube.
 - Acquire the spectrum of the paramagnetic sample solution and record the new chemical shift (ν_{sample}) of the reference compound. The presence of the paramagnetic $\text{Sm}(\text{acac})_3$ will shift this signal.
- Calculate the Frequency Shift ($\Delta\nu$):
 - $\Delta\nu = \nu_{\text{sample}} - \nu_{\text{ref}}$ (in Hz)
- Calculate Molar Magnetic Susceptibility (χ_M): Use the Evans equation to calculate the molar susceptibility. The simplified equation for SI units is:
 - $\chi_M = (3 * \Delta\nu) / (1000 * \nu_{\text{spec}} * c)$
 - Where: $\Delta\nu$ is the frequency shift (Hz), ν_{spec} is the spectrometer operating frequency (Hz), and c is the molar concentration (mol/dm³).
- Calculate Effective Magnetic Moment (μ_{eff}):
 - $\mu_{\text{eff}} = \sqrt{(3 * k_B * T * \chi_M) / (N_A * \mu_B^2)} \approx 798 * \sqrt{(\chi_M * T)}$

- Where: k_B is the Boltzmann constant, T is the absolute temperature (K), N_A is Avogadro's number, and μ_B is the Bohr magneton.

Visualizations

Diagram 1: Electronic State Splitting of Sm(III) in an Acetylacetone Complex

[Click to download full resolution via product page](#)

Caption: Energy level diagram for Sm(III) from free ion to acetylacetone complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spin-orbit interaction - Wikipedia [en.wikipedia.org]
- 6. Term symbol - Wikipedia [en.wikipedia.org]
- 7. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 8. How the Ligand Field in Lanthanide Coordination Complexes Determines Magnetic Susceptibility Anisotropy, Paramagnetic NMR Shift, and Relaxation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physicsforums.com [physicsforums.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. fizika.si [fizika.si]
- 14. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]
- 15. magritek.com [magritek.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Electronic configuration and spin state of Sm(III) in acetylacetonate complex]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6596346#electronic-configuration-and-spin-state-of-sm-iii-in-acetylacetonate-complex>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com